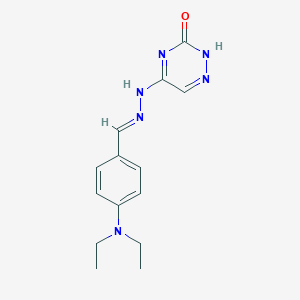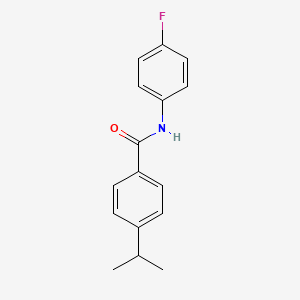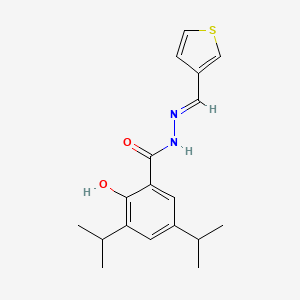![molecular formula C17H14N2O4 B5882856 1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone, also known as DPE, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method that involves the use of various reagents and solvents. DPE has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting various signaling pathways such as NF-κB and MAPK. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activation of various signaling pathways that are involved in inflammation and cancer progression. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. Additionally, this compound is easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone. One of the most promising directions is its use as a potential therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties could lead to the development of more potent and effective this compound derivatives.
Synthesemethoden
The synthesis of 1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone involves the reaction of 2,4-dihydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-yl-hydroxylamine followed by the addition of ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to yield this compound. The reaction is carried out in the presence of various solvents such as ethanol, dichloromethane, and water. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone has been studied for its potential therapeutic properties in various scientific research applications. One of the most notable applications is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its potential anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-13-6-7-15(16(21)8-13)17(22)11-23-14-9-18-19(10-14)12-4-2-1-3-5-12/h1-10,20-21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMJFBPWBQDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)